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Compound of Interest

Compound Name: Tersolisib

Cat. No.: B15542504

Tersolisib, also known as STX-478, is an investigational, orally bioavailable, and central
nervous system (CNS) penetrant allosteric inhibitor of the phosphoinositide 3-kinase alpha
(PI3Ka) enzyme.[1][2][3] It is specifically designed to be a mutant-selective inhibitor, targeting
oncogenic mutations in the PIK3CA gene, most notably the H1047X substitution, while sparing
the wild-type (WT) enzyme.[1][4] This selectivity aims to provide a more favorable therapeutic
window and reduce the metabolic side effects often associated with broader PI3K inhibitors.[4]

[5]

Chemical Structure and Identifiers

Tersolisib is a synthetic organic compound with a complex heterocyclic structure.[3] Its
chemical identity is defined by several key identifiers.
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Identifier Value Source
1-(2-aminopyrimidin-5-yl)-3-
[(AR)-1-(5,7-difluoro-3-methyl-

IUPAC Name [6]

1-benzofuran-2-yl)-2,2,2-

trifluoroethyljurea

Molecular Formula

C16H12FsNs02

[2][6]

CAS Number 2883540-92-7 [2][6]
CC1=C(0C2=C1C=C(C=C2F)

SMILES F)--INVALID-LINK-- [6]
NC(=O)NC3=CN=C(N=C3)N
LGPNQALKGDDVBD-

InChlKey [61[7]
CYBMUJFWSA-N
STX-478, STX478,

Synonyms [1][61[8]

LY4064809, AGX9NKC8M9

Physicochemical and Pharmacological Properties

The physicochemical properties of Tersolisib influence its formulation, delivery, and

pharmacokinetic profile. Its pharmacological properties are defined by its potency, selectivity,

and mechanism of action.

Physicochemical Properties
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Property Value Source
Molecular Weight 401.29 g/mol [2][6]
Appearance White to off-white solid [2]
XLogP3-AA 25 [6]
Hydrogen Bond Donor Count 3 [6]
S DMSO: 100 mg/mL (249.20
Solubility (in vitro) [2]
mM)

= 6.25 mg/mL (15.57 mM) in
Solubility (in vivo) 10% DMSO, 40% PEG300, [2][9]
5% Tween-80, 45% Saline

-20°C for 3 years; 4°C for 2
Storage (Powder) [2][9]
years

-80°C for 6 months; -20°C for 1
Storage (In Solvent) [2]
month

Pharmacological Properties

Tersolisib is a potent inhibitor of mutant PI3Ka, demonstrating significant selectivity over the
wild-type enzyme. This is crucial for its proposed mechanism of action, which involves targeting
cancer cells harboring PIK3CA mutations while minimizing effects on normal cells.
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Parameter Value Details Source

Allosteric inhibitor
PI3Ka (mutant- ] ]
Target targeting mutations [11[4115]

selective
) like H1047R/X.

Antiproliferative
activity in human

ICso0 (T47D cells) 116 nM [2]
breast cancer cells

(72 hr incubation).

Potent inhibition of the
common H1047R

ICso0 (PI3Ka H1047R) 9.4 nM ] ) [4]
kinase-domain

mutation.

Sparing the wild-type
~14-fold greater for P _ g P
o form is intended to
Selectivity mutant PI3Ka over _ [4]
reduce metabolic

wild-type.
P dysfunction.
Suitable for oral
Bioavailability Orally bioavailable administration in [1]
clinical settings.
Has the ability to
BBB Penetration CNS-penetrant cross the blood-brain [11[3]

barrier.

Mechanism of Action: The PIBK/AKT/mTOR Pathway

The PIBK/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes,
including cell growth, proliferation, survival, and metabolism.[10][11][12] Hyperactivation of this
pathway, often driven by mutations in genes like PIK3CA, is a common feature in many
cancers.[5][7]

Tersolisib exerts its antineoplastic effects by selectively binding to and inhibiting the activity of
mutated PI3Ka, specifically the H1047X mutant form.[1][6] This allosteric inhibition prevents the
phosphorylation of PIP2 to PIP3, a crucial step in activating downstream signaling.[11] By
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blocking this action, Tersolisib effectively suppresses the entire PISK/AKT/mTOR cascade,
leading to the inhibition of tumor cell growth and the induction of apoptosis in cancer cells that
carry the PIK3CA H1047X mutation.[1][6]
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Tersolisib's inhibition of the PISBK/AKT/mTOR signaling pathway.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b15542504?utm_src=pdf-body-img
https://www.benchchem.com/product/b15542504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The preclinical evaluation of Tersolisib involved various in vitro and in vivo assays to
determine its efficacy and mechanism of action.

In Vitro Antiproliferation Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of Tersolisib against
cancer cell lines.

Methodology:

e Cell Culture: Human cancer cell lines, such as T47D (breast cancer) or MCF10A harboring
specific PIK3CA mutations, are cultured in appropriate media and conditions.[2]

o Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of
Tersolisib (e.g., 0-10,000 nM).[2][9]

 Incubation: The treated cells are incubated for a specified period, typically 72 hours, to allow
for the compound to exert its effect.[2]

 Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such
as the CellTiter-Glo® assay. This assay quantifies ATP, an indicator of metabolically active
cells.[2]

o Data Analysis: The luminescence data is used to generate dose-response curves, from
which the ICso value is calculated. The ICso represents the concentration of Tersolisib
required to inhibit cell growth by 50%.[13]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Tersolisib in a living organism.
Methodology:

¢ Animal Model: Immunocompromised mice (e.g., female BALB/c nude mice) are used to
prevent rejection of human tumor cells.[2]
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Tumor Implantation: Human cancer cells, such as CAL-33 (head and neck squamous cell
carcinoma), are implanted subcutaneously into the mice to establish a xenograft tumor
model.[2]

Treatment Administration: Once tumors reach a specified volume, mice are randomized into
treatment and control groups. Tersolisib is administered orally (p.o.) at various doses (e.g.,
30 mg/kg, 100 mg/kg) daily for a defined period (e.g., 28 days).[2]

Tumor Measurement: Tumor volume is measured regularly throughout the study to assess
the effect of the treatment.

Endpoint Analysis: At the end of the study, the dose-dependent reduction in tumor volume is
analyzed to determine the in vivo efficacy of Tersolisib.[2]
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Workflow for an in vivo xenograft efficacy study.
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Clinical Development

Tersolisib is currently under investigation in clinical trials for patients with advanced solid
tumors.[5][8] The ongoing Phase 1/2 PIKALO-1 study (NCT05768139) is evaluating Tersolisib
both as a monotherapy and in combination with other anticancer agents.[5][8][14] Early results
in breast cancer patients from this trial have shown promising monotherapy activity.[15]

Furthermore, a Phase 3 trial, PIKALO-2 (NCT07174336), has been initiated to evaluate
Tersolisib in combination with endocrine therapy and a CDK4/6 inhibitor for the first-line
treatment of ER-positive, HER2-negative advanced breast cancer with a PIK3CA mutation.[7]
[15] These trials are designed to establish the safety, efficacy, and optimal therapeutic use of
Tersolisib in a clinical setting.
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Logical relationship of Tersolisib's selectivity and outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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